4-methoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
Description
This compound is a pyridazine derivative characterized by two pyridazine rings: one substituted with a methoxy group at position 4 and a phenyl group at position 1, and the other featuring a 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl group linked via an amide bond. Its molecular formula is C₂₂H₁₈N₄O₄, with a molecular weight of 402.41 g/mol.
Properties
IUPAC Name |
4-methoxy-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]-6-oxo-1-phenylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O4/c1-27-20(29)13-12-18(25-27)16-10-6-7-11-17(16)24-23(31)22-19(32-2)14-21(30)28(26-22)15-8-4-3-5-9-15/h3-14H,1-2H3,(H,24,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVGTMGDKWYEAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)C3=NN(C(=O)C=C3OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a pyridazine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antiangiogenesis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups, including methoxy, carbonyls, and a carboxamide moiety. Its molecular formula is , and it exhibits properties typical of pyridazine derivatives, which are known for their stability and diverse biological activities.
Research indicates that pyridazine derivatives can interact with various biological targets, primarily through inhibition of key enzymes involved in cancer progression. One significant target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , which plays a crucial role in angiogenesis—the formation of new blood vessels from existing ones. Inhibition of VEGFR-2 can effectively reduce tumor growth and metastasis by limiting the blood supply to tumors.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent antiangiogenic activity. For instance, compounds similar to this structure have shown significant inhibition of VEGFR-2 with IC50 values ranging from nanomolar to low micromolar concentrations. Specifically, related compounds demonstrated over 80% inhibition at concentrations as low as 10 µM in human umbilical vein endothelial cells (HUVECs) stimulated by VEGF .
Anticancer Activity
The compound has also been evaluated for its anticancer properties against a panel of 56 cancer cell lines. The results indicated a broad spectrum of activity with notable efficacy against leukemia (HL-60), lung (A549), colon (HCT-15), and prostate (PC-3) cancer cell lines. For example:
- HL-60 : Growth inhibition (GI) = 81.7%
- A549 : GI = 58.4%
- HCT-15 : GI = 69.8%
These findings suggest that the compound could serve as a promising candidate for further development in cancer therapeutics .
Case Studies
Several case studies highlight the effectiveness of pyridazine derivatives similar to the target compound:
- Antiangiogenic Activity : A study demonstrated that derivatives with modifications at the phenyl ring exhibited enhanced VEGFR-2 inhibitory activity. The incorporation of specific substituents led to increased potency, suggesting structure-activity relationships that could guide future synthesis .
- Antitumor Efficacy : In xenograft models, compounds structurally related to the target showed robust antitumor effects when administered at doses such as 160 mg/kg BID. These results underscore the potential for clinical application in treating various malignancies .
Data Table: Biological Activity Summary
| Activity Type | Target/Cell Line | Concentration | Inhibition (%) |
|---|---|---|---|
| VEGFR-2 Inhibition | HUVEC | 10 µM | >80% |
| Anticancer Activity | HL-60 | 10 µM | 81.7% |
| Anticancer Activity | A549 | 10 µM | 58.4% |
| Anticancer Activity | HCT-15 | 10 µM | 69.8% |
| Anticancer Activity | PC-3 | 10 µM | 77.2% |
Comparison with Similar Compounds
Comparison with Similar Pyridazine Derivatives
Structural Features and Molecular Properties
The target compound shares a pyridazine-carboxamide core with several analogs. Key structural variations among these compounds include substituent groups and their positions, which influence physicochemical properties and biological interactions. Below is a comparative analysis:
Key Observations
Substituent Effects on Solubility :
- The hydroxy group in 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid enhances hydrophilicity compared to methoxy or phenyl-substituted analogs .
- The target compound’s phenyl and methoxy groups likely reduce aqueous solubility but improve lipid membrane permeability, a critical factor in drug bioavailability.
Bioactivity Implications: The presence of a 1-methyl group in both the target compound and N-(4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide may stabilize the pyridazine ring against metabolic degradation .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?
The synthesis typically involves multi-step organic reactions, starting with substituted pyridazines and carboxamide precursors. Key steps include coupling reactions (e.g., amidation) and cyclization. Reaction conditions such as temperature (60–100°C), pH (neutral to mildly acidic), and catalysts (e.g., palladium for cross-coupling) are critical for yield optimization. Purification via column chromatography or recrystallization is often required to isolate the product .
Q. Which analytical techniques are most reliable for confirming structural integrity, and how should they be applied in tandem?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) resolves substituent positions and ring systems, while Mass Spectrometry (MS) confirms molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl, methoxy). Combining these methods reduces ambiguity; for example, NMR can differentiate regioisomers, and MS validates fragmentation patterns .
Q. What in vitro assays are recommended for initial biological screening, and how should solubility challenges be addressed?
Use enzyme inhibition assays (e.g., kinase or protease targets) and cell viability tests (e.g., cancer cell lines). For poor solubility, employ co-solvents (DMSO ≤0.1%), surfactants, or structural analogs with hydrophilic substituents (e.g., hydroxyl groups). Pre-solubilization in dimethylacetamide (DMA) followed by dilution in buffer is a common strategy .
Q. How should stability studies be designed to assess degradation under various storage conditions?
Conduct accelerated stability testing under stress conditions: elevated temperature (40–60°C), humidity (75% RH), and light exposure. Monitor degradation via High-Performance Liquid Chromatography (HPLC) and characterize products using LC-MS. Store the compound in inert atmospheres (argon) at -20°C for long-term stability .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro enzyme inhibition data and in vivo efficacy?
Investigate bioavailability limitations (e.g., poor membrane permeability) using Caco-2 cell assays. Analyze metabolic stability with liver microsomes and identify reactive metabolites via LC-MS. Off-target effects can be probed using proteome-wide affinity pulldown assays .
Q. What computational strategies predict binding interactions with biological targets?
Molecular docking (e.g., AutoDock Vina) models ligand-receptor interactions, while Molecular Dynamics (MD) simulations assess binding stability. Quantitative Structure-Activity Relationship (QSAR) models prioritize substituents enhancing affinity. Validate predictions with mutagenesis studies on key binding residues .
Q. How should SAR studies be designed to elucidate critical functional groups influencing activity?
Systematically modify substituents (e.g., methoxy → ethoxy, phenyl → halogenated aryl) and test bioactivity in dose-response assays. Use X-ray crystallography or cryo-EM to correlate structural changes with binding mode alterations. Cluster analysis of activity data identifies pharmacophoric features .
Q. What methodologies assess metabolic stability and reactive metabolite formation during preclinical development?
Incubate the compound with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS. Reactive intermediates (e.g., epoxides) are trapped with glutathione or potassium cyanide. CYP enzyme inhibition assays identify metabolic pathways vulnerable to drug-drug interactions .
Q. Which chromatographic techniques separate enantiomers or diastereomers, and how are chiral centers confirmed?
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) resolves enantiomers. Confirm absolute configuration via X-ray crystallography or electronic circular dichroism (ECD). Chiral shift reagents in ¹H NMR (e.g., Eu(hfc)₃) differentiate diastereotopic protons .
Q. How can selectivity against closely related enzyme isoforms or receptor subtypes be evaluated?
Perform competitive binding assays with isoform-specific inhibitors (e.g., ATP-competitive vs. allosteric). Use recombinant enzymes or cell lines expressing individual isoforms. Structural analysis (e.g., cryo-EM) identifies binding pocket variations influencing selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
